Heptanamide, N-methyl-
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Overview
Description
Heptanamide, N-methyl- is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . Heptanamide, N-methyl- is characterized by its aliphatic acyclic structure, which includes a carbonyl group, a carboxamide group, and a methyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of Heptanamide, N-methyl- typically involves the reaction of heptanoic acid with N-methylamine. This reaction can be facilitated by using acyl chlorides or anhydrides as intermediates . The general reaction conditions include:
Reactants: Heptanoic acid, N-methylamine
Catalysts: Acid chlorides or anhydrides
Solvents: Organic solvents such as dichloromethane or toluene
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial production methods may involve continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
Heptanamide, N-methyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Hydrolysis: Hydrolysis in acidic or basic conditions can break down the amide bond to yield heptanoic acid and N-methylamine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid or sodium hydroxide.
Scientific Research Applications
Heptanamide, N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptanamide, N-methyl- involves its interaction with specific molecular targets. For example, it can catalyze the conversion of limonene-1,2-epoxide to limonene-1,2-diol, indicating its role in enzymatic reactions . The pathways involved may include binding to active sites of enzymes and facilitating chemical transformations.
Comparison with Similar Compounds
Heptanamide, N-methyl- can be compared with other fatty amides such as:
Methanamide (Formamide): A simpler amide with a single carbon atom.
Ethanamide (Acetamide): Contains two carbon atoms and is more soluble in water.
Butanamide: Has four carbon atoms and higher melting and boiling points.
Heptanamide, N-methyl- is unique due to its specific structure and the presence of a methyl group on the nitrogen atom, which influences its reactivity and interactions.
Properties
CAS No. |
3400-24-6 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-methylheptanamide |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-7-8(10)9-2/h3-7H2,1-2H3,(H,9,10) |
InChI Key |
PRCOHDSOXCGBAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC |
Origin of Product |
United States |
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